molecular formula C14H19N B14232695 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine CAS No. 389874-33-3

1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine

Cat. No.: B14232695
CAS No.: 389874-33-3
M. Wt: 201.31 g/mol
InChI Key: YIIJDCOHGAQOBB-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with three methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acetone with cyanoacetanilide in the presence of a base, leading to the formation of the desired tetrahydropyridine derivative . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydropyridines.

Scientific Research Applications

1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine exerts its effects involves interactions with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular responses. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other tetrahydropyridine derivatives.

Properties

CAS No.

389874-33-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1,3,3-trimethyl-6-phenyl-2,4-dihydropyridine

InChI

InChI=1S/C14H19N/c1-14(2)10-9-13(15(3)11-14)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3

InChI Key

YIIJDCOHGAQOBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(N(C1)C)C2=CC=CC=C2)C

Origin of Product

United States

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